4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Physicochemical profiling Lipophilicity Drug-likeness

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5) is a heterocyclic synthetic intermediate belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold class. It features a chlorine atom at the C4 position—enabling nucleophilic aromatic substitution (SNAr) for downstream diversification—and an ethyl group at the N5 position of the pyrrole ring, which modulates physicochemical properties and metabolic stability relative to the parent N5-H or alternative N5-alkyl congeners.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 871024-30-5
Cat. No. B3161572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
CAS871024-30-5
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C(=NC=N2)Cl
InChIInChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3
InChIKeyJLNOHXNCJWNQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5): A Key N5-Alkylated 9-Deazapurine Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5) is a heterocyclic synthetic intermediate belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold class. It features a chlorine atom at the C4 position—enabling nucleophilic aromatic substitution (SNAr) for downstream diversification—and an ethyl group at the N5 position of the pyrrole ring, which modulates physicochemical properties and metabolic stability relative to the parent N5-H or alternative N5-alkyl congeners . This compound serves as a versatile building block in the synthesis of kinase inhibitors, antifolates, and MRP1 modulators, with the pyrrolo[3,2-d]pyrimidine core demonstrating superior antiproliferative potency compared to its pyrrolo[2,3-d]pyrimidine regioisomer [1].

Why Generic Substitution of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Fails: Evidence for N5-Substituent-Dependent Pharmacology and Physicochemical Property Divergence


In-class pyrrolo[3,2-d]pyrimidine building blocks cannot be interchanged without consequence. The N5 substituent directly governs lipophilicity (LogP), metabolic stability, and biological target engagement. Published studies demonstrate that N5-alkyl substitution of halogenated pyrrolo[3,2-d]pyrimidines increases the maximum tolerated dose (MTD) in murine models from 5–10 mg/kg (N5-H parent) to 40 mg/kg (N5-alkyl), while retaining antiproliferative EC₅₀ values in the 0.83–7.3 μM range [1]. Furthermore, N5 substitution modulates antiproliferative potency against CCRF-CEM leukemia cells by up to 7-fold compared to the unsubstituted parent scaffold [2]. Among N5-alkyl variants, the ethyl group occupies a distinct intermediate lipophilicity window (calculated LogP ~2.10) versus methyl (lower LogP) and isopropyl (LogP ~2.67), directly affecting partitioning, permeability, and metabolic clearance rate . Selection of the ethyl congener is therefore a purposeful decision balancing solubility, membrane permeability, and prodrug-type metabolic activation—parameters that cannot be replicated by the methyl, isopropyl, or unsubstituted analogs.

Quantitative Differentiation Evidence for 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5) Versus Closest Analogs


LogP Differentiation: Intermediate Lipophilicity of the N5-Ethyl Substituent Versus N5-Isopropyl and N5-H Parent Compounds

The calculated partition coefficient (LogP) of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is 2.10, positioning it between the more polar N5-H parent compound (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, CAS 84905-80-6, LogP 0.89–1.61) and the more lipophilic N5-isopropyl analog (LogP 2.67) [1]. This intermediate LogP value of the ethyl congener is critical because it balances aqueous solubility with membrane permeability—LogP values in the 2–3 range are generally considered optimal for passive transcellular absorption while avoiding excessive lipophilicity-associated liabilities such as high metabolic clearance, phospholipidosis risk, and poor aqueous solubility [2]. The N5-ethyl substitution therefore offers a purposeful lipophilicity midpoint not achievable with the unsubstituted or isopropyl variants.

Physicochemical profiling Lipophilicity Drug-likeness Building block selection

N5-Alkyl Substitution Dramatically Reduces In Vivo Toxicity While Preserving Antiproliferative Potency: Class-Level Evidence Supporting N5-Ethyl Selection

In a controlled study by Cawrse et al. (2018), halogenated pyrrolo[3,2-d]pyrimidines with N5-alkyl substituents (including ethyl as one of the evaluated N5-alkyl groups) demonstrated comparable in vitro antiproliferative activity (EC₅₀ range 0.83–7.3 μM across multiple cancer cell lines) to the N5-H parent compounds (EC₅₀ range 0.014–14.5 μM), yet exhibited a dramatically improved maximum tolerated dose (MTD) in murine models: 40 mg/kg for N5-alkyl derivatives versus only 5–10 mg/kg for the N5-H parent series [1]. This represents an approximately 4- to 8-fold improvement in tolerability attributable to N5-alkylation. The N5-ethyl substitution specifically provides a metabolic prodrug effect, with the N5-alkyl group being cleaved in vivo to release the active N5-H parent with a plasma half-life of approximately 32.7 minutes, enabling controlled systemic exposure [1].

Antiproliferative Toxicity modulation Maximum tolerated dose Prodrug strategy

N5 Substitution Enhances Antiproliferative Potency Against Leukemia Cells by up to 7-Fold Versus Unsubstituted Scaffold

In a systematic NCI-60 human tumor cell line screen of N5-substituted pyrrolo[3,2-d]pyrimidines, N5 substitution (including the ethyl variant) reduced the EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold compared to the corresponding unsubstituted (N5-H) parent scaffold [1]. This finding directly quantifies the pharmacological advantage conferred by N5-alkylation in the pyrrolo[3,2-d]pyrimidine series. The 4-chloro-5-ethyl substitution pattern is specifically relevant because it combines the potency-enhancing N5-alkyl effect with the C4-chloro handle that enables further SNAr diversification toward target-specific kinase inhibitors and antifolates [2].

Antiproliferative activity Leukemia CCRF-CEM NCI-60 screening

Pyrrolo[3,2-d]pyrimidine Core Demonstrates Superior Potency Over Pyrrolo[2,3-d]pyrimidine Regioisomer in Microtubule-Targeting Antitumor Agents

In a head-to-head comparison of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine regioisomers evaluated as antitubulin antitumor agents, the pyrrolo[3,2-d]pyrimidine analogs consistently demonstrated greater potency against cellular proliferation, with identified compounds achieving submicromolar IC₅₀ values [1]. This regioisomeric advantage is structural in origin and applies directly to 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine versus its [2,3-d] regioisomer counterpart (4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 1004992-44-2). The [3,2-d] fusion geometry alters the spatial orientation of the C4 chloro substituent and the N5 ethyl group relative to biological targets, directly impacting binding complementarity.

Regioisomer comparison Microtubule depolymerization Antitubulin Scaffold selection

Commercial Availability and Purity Benchmarking: ≥98% Purity with Defined Storage and Handling Specifications

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5) is commercially available from multiple reputable suppliers at ≥98% purity (HPLC) with documented storage conditions (sealed in dry atmosphere, 2–8°C) and established MDL number MFCD17013004 . In contrast, the N5-isopropyl analog (CAS 919278-25-4) carries a significantly higher procurement cost (approximately USD 1,755 per 5g from one major supplier) and lacks an assigned MDL number, indicating less mature supply chain characterization . The N5-methyl analog (CAS 871024-38-3) is available at 95–97% purity from multiple sources but with lower molecular weight (167.6 g/mol) and correspondingly different stoichiometric requirements in synthesis . The N5-ethyl compound thus occupies a favorable procurement position: well-characterized, competitively priced, and supported by multiple independent suppliers.

Procurement Purity specification Supply chain Quality control

Topological Polar Surface Area (TPSA) Parity with Divergent LogP Enables Property-Based Analog Selection

Computational analysis reveals that 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine and its N5-isopropyl analog share an identical TPSA of 30.71 Ų, identical hydrogen bond acceptor count (3), and identical hydrogen bond donor count (0), yet differ in LogP by approximately 0.56 log units (2.10 vs. 2.67) . The molecular weight difference is 14.03 g/mol (181.62 vs. 195.65). This property pair—fixed TPSA with tunable LogP—allows medicinal chemists to modulate lipophilicity without altering polar surface area, a key determinant of passive membrane permeability and oral bioavailability. The N5-ethyl compound's lower LogP relative to isopropyl may be advantageous when seeking to avoid the lipophilicity-driven CYP inhibition, phospholipidosis, or poor solubility often associated with LogP values exceeding ~2.5 [1].

TPSA Physicochemical property optimization Permeability Building block design

Evidence-Backed Application Scenarios for 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 871024-30-5) in Drug Discovery and Chemical Biology


Synthesis of N5-Ethyl Prodrug Kinase Inhibitors with Improved Therapeutic Window

The N5-ethyl substituent on 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine enables a prodrug strategy validated by Cawrse et al. (2018), wherein N5-alkylated pyrrolo[3,2-d]pyrimidines demonstrated a 4- to 8-fold improvement in murine MTD (40 mg/kg vs. 5–10 mg/kg for N5-H parent) while retaining antiproliferative potency (EC₅₀ 0.83–7.3 μM) [1]. The C4-chloro group provides a synthetic handle for SNAr installation of diverse amine, alkoxy, or thiol substituents to generate target-specific kinase inhibitor candidates (e.g., EGFR, HER2, PI3K, mTOR, GSK-3β) that benefit from the improved tolerability profile conferred by the N5-ethyl group. This scenario is directly supported by the class-level evidence that N5 substitution reduces toxicity without compromising target engagement.

Antifolate Antitumor Agent Development Leveraging N5-Substituted Pyrrolo[3,2-d]pyrimidine Scaffolds

The pyrrolo[3,2-d]pyrimidine scaffold is a validated core for antifolate inhibitors targeting serine hydroxymethyltransferase 2 (SHMT2) and related one-carbon metabolism enzymes, as demonstrated by first-in-class multitargeted 5-substituted pyrrolo[3,2-d]pyrimidine antifolates with potent in vitro and in vivo antitumor efficacy [1]. 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine serves as an advanced intermediate for constructing these antifolate chemotypes, with the C4-chloro enabling late-stage diversification and the N5-ethyl providing the requisite 5-position substitution that is a critical determinant of SHMT2 inhibitory potency, as revealed by crystallographic studies showing 5-carbon bridge lengths as key potency drivers [1]. Selection of this specific building block over the N5-H or N5-methyl variants ensures the correct substitution pattern for targeting this enzyme class.

MRP1 (ABCC1) Inhibitor Optimization for Multidrug Resistance Reversal

The pyrrolo[3,2-d]pyrimidine core has been validated as a selective MRP1 inhibitor scaffold, with cyclopropyl-substituted derivatives achieving IC₅₀ values of 0.247 μM (calcein AM assay) and 0.200 μM (daunorubicin assay) in MRP1-overexpressing H69AR small cell lung cancer cells [1]. 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine provides an alternative N5-substitution pattern (ethyl in place of cyclopropyl) for SAR exploration of MRP1 selectivity versus P-gp and BCRP, with the intermediate LogP (2.10) and TPSA (30.71 Ų) offering a distinct physicochemical starting point for optimizing transporter selectivity and minimizing off-target efflux pump interactions [2]. The regioisomeric [3,2-d] identity is essential here, as it has been specifically linked to MRP1 inhibitory activity in the published series.

DNA/RNA Alkylator Probe Design Using the N5-Substituted Pyrrolo[3,2-d]pyrimidine Scaffold

COMPARE analysis of NCI-60 screening data for N5-substituted pyrrolo[3,2-d]pyrimidines returned strong correlation to known DNA alkylators and groove binders, supporting a DNA/RNA alkylation mechanism of action [1]. The up to 7-fold EC₅₀ reduction against CCRF-CEM leukemia cells conferred by N5 substitution [1] makes 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine an attractive starting material for synthesizing mechanistic probe compounds. The C4-chloro leaving group can be displaced with nucleophiles to install warheads or reporter tags, while the N5-ethyl group ensures the potency advantage documented for the N5-substituted series. This scenario is directly anchored to the quantitative potency enhancement evidence and the COMPARE mechanistic fingerprinting data.

Quote Request

Request a Quote for 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.